

Conformational Analysis of the 2-Substituted Azepane Ring System

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Compound of Interest

Compound Name: 2-Cyclopentylazepane
hydrochloride

CAS No.: 1177362-74-1

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Executive Summary

The azepane (hexamethyleneimine) ring system represents a unique challenge in structural biology and medicinal chemistry. Unlike the rigid chair conformation of cyclohexane or the envelope of cyclopentane, the seven-membered azepane ring is highly flexible, existing in a dynamic equilibrium of pseudorotating conformers. Substituents at the C2 position are critical in drug design—often acting as the "anchor" that biases this equilibrium into a bioactive conformation.

This guide provides a rigorous framework for analyzing the conformational landscape of 2-substituted azepanes. It moves beyond static models to describe the dynamic interplay between steric bulk, transannular strain, and electronic effects, offering a self-validating workflow that integrates Density Functional Theory (DFT) with high-field NMR spectroscopy.

Theoretical Framework: The 7-Membered Ring Challenge

The Pseudorotation Itinerary

The conformational energy surface of azepane is defined by a low-energy pseudorotation pathway. Unlike six-membered rings, where the "Chair" is a distinct global minimum separated by a high barrier, the seven-membered ring possesses multiple local minima separated by low energy barriers (typically < 3-4 kcal/mol).

The primary conformers are defined by their symmetry and puckering parameters:

- Twist-Chair (TC): generally the global minimum for the unsubstituted ring. It possesses symmetry.^[1]
- Chair (C): Often a transition state or high-energy intermediate in the pseudorotation of TC forms.
- Twist-Boat (TB) & Boat (B): Higher energy forms, though 2-substitution can stabilize the TB form depending on the steric bulk.

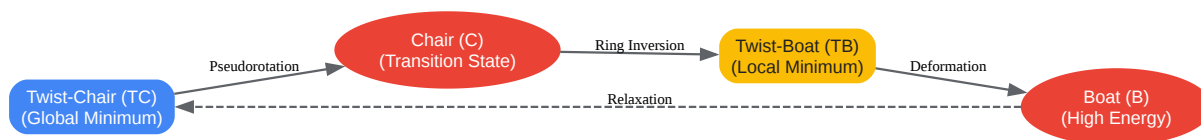
The C2-Substituent Effect

Introducing a substituent at the C2 position breaks the symmetry and creates distinct "pseudo-axial" and "pseudo-equatorial" environments.

- Steric Dominance: Large substituents (e.g., Methyl, Benzyl) at C2 strongly prefer the pseudo-equatorial position within the Twist-Chair (TC) conformation to minimize 1,3-diaxial-like interactions and transannular strain across the ring.
- Electronic Bias: Electronegative substituents (e.g., -F, -OH) may adopt a pseudo-axial orientation due to the gauche effect, particularly if the nitrogen lone pair is involved in hyperconjugative interactions ().

Visualization of the Conformational Landscape^[2]

The following diagram illustrates the pseudorotation cycle and the energy relationships between the canonical forms.



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Caption: Figure 1. The pseudorotation itinerary of the azepane ring. The Twist-Chair (TC) is typically the most stable, interconverting via the Chair (C) to the Twist-Boat (TB).

Analytical Methodology: A Self-Validating Workflow

To unambiguously determine the conformation of a 2-substituted azepane, one cannot rely on NMR or computation alone. The following protocol synthesizes both to create a self-validating dataset.

Step 1: Computational Conformational Search (In Silico)

Before wet-lab analysis, map the potential energy surface (PES) to identify accessible conformers.

Protocol:

- Search: Perform a Monte Carlo or Systematic conformational search (e.g., using OPLS4 or MMFF94 force fields).
- Optimization: Re-optimize all geometries within 5 kcal/mol of the global minimum using DFT at the B3LYP/6-311+G(d,p) level (or higher, e.g.,

B97X-D) in an implicit solvent model matching your NMR solvent (e.g., CHCl

).

- Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (

).

- Boltzmann Weighting: Calculate the population of each conformer at 298 K.^[2]

Step 2: NMR Spectroscopy (Experimental)

The flexibility of azepane means room-temperature NMR often represents a time-averaged signal.

Key Experiments:

- 1D

H NMR: accurate chemical shifts.

- 2D NOESY/ROESY: Identify transannular protons that are spatially close ($< 5 \text{ \AA}$).
- -Coupling Analysis: The vicinal coupling constants () are the direct reporters of the C2-C3 dihedral angle.

Table 1: Diagnostic Coupling Constants for 2-Substituted Azepanes

Conformation (C2-Subst.)	Dihedral Angle (H2-H3)	Expected (Hz)	Interpretation
Twist-Chair (Pseudo-Eq)	$\sim 170^\circ$ (anti) / $\sim 60^\circ$ (gauche)	9.0 - 11.0 (large)	Substituent is equatorial; Ring is extended.
Twist-Chair (Pseudo-Ax)	$\sim 60^\circ$ (gauche) / $\sim 60^\circ$ (gauche)	2.0 - 5.0 (small)	Substituent is axial; Ring is puckered.
Twist-Boat	Variable (highly flexible)	5.0 - 7.0 (averaged)	Indicates rapid averaging or flexible boat form.

Step 3: The Validation Loop (GIAO-DFT)

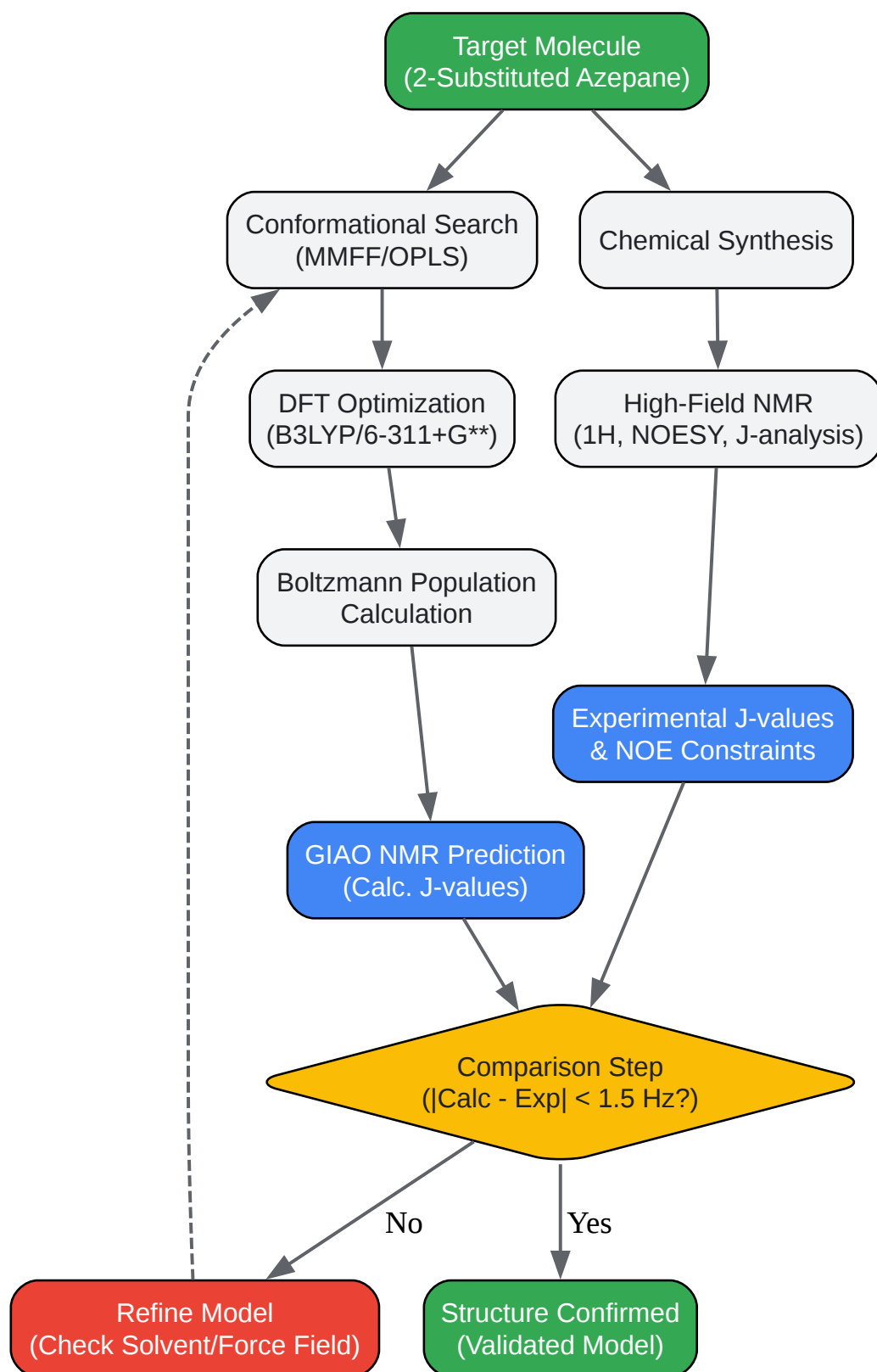
Compare the experimental NMR data with the calculated values from Step 1.

- Calculate NMR shielding tensors for all Boltzmann-relevant conformers using the GIAO (Gauge-Independent Atomic Orbital) method.
- Compute the weighted average of the calculated coupling constants.
- Validation Criteria: The calculated weighted average must match the experimental value within

Hz. If not, the conformational search missed a relevant low-energy well, or the solvent model is insufficient.

Workflow Visualization

The following diagram outlines the integrated workflow for structural elucidation.



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Caption: Figure 2. Integrated Experimental and Computational Workflow for Azepane Conformational Analysis.

Case Studies & Applications

Balanol Analogues

The natural product (-)-Balanol contains a substituted azepane ring (specifically 3-substituted, but analogues often explore the 2-position). Structural studies have shown that the azepane ring in Balanol adopts a specific Twist-Chair conformation that aligns the inhibitor with the ATP-binding site of Protein Kinase C (PKC). Modifications that disrupt this preferred puckering mode significantly reduce potency.

Proline Mimetics

2-Substituted azepane-2-carboxylic acids are often used as "expanded proline" mimetics in peptide design. Unlike proline (5-membered), which is rigid, the azepane (7-membered) allows for induced fit, potentially accessing binding pockets that are sterically occluded for rigid scaffolds.

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